2,3-Diphenylpropyl 4-nitrobenzoate
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Overview
Description
2,3-Diphenylpropyl 4-nitrobenzoate is an organic compound characterized by the presence of two phenyl groups attached to a propyl chain, which is esterified with 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpropyl 4-nitrobenzoate typically involves the esterification of 2,3-diphenylpropanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2,3-Diphenylpropyl 4-aminobenzoate.
Substitution: 2,3-Diphenylpropanol and 4-nitrobenzoic acid.
Scientific Research Applications
2,3-Diphenylpropyl 4-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenylpropyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2,3-Diphenylpropyl 3-nitrobenzoate
- 2,3-Diphenylpropyl 2-nitrobenzoate
- Benzyl 4-nitrobenzoate
Comparison: 2,3-Diphenylpropyl 4-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate moiety, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .
Properties
CAS No. |
6337-74-2 |
---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,3-diphenylpropyl 4-nitrobenzoate |
InChI |
InChI=1S/C22H19NO4/c24-22(19-11-13-21(14-12-19)23(25)26)27-16-20(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-14,20H,15-16H2 |
InChI Key |
MLAWFYAMSSNCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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